N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine
Description
N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine is a synthetic organic compound characterized by the presence of a difluoromethoxy group, a methoxy group, and an imidazole ring
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2/c1-9(13-17-5-6-18-13)19-8-10-7-11(20-2)3-4-12(10)21-14(15)16/h3-7,9,14,19H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGHXCZGBNFCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)NCC2=C(C=CC(=C2)OC)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)-5-methoxybenzaldehyde and 1H-imidazole.
Formation of Intermediate: The benzaldehyde derivative undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Final Coupling: The final step involves coupling the amine with 1H-imidazole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imidazole ring or the aromatic ring, using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like THF or ether.
Substitution: Nucleophiles such as amines, thiols, under conditions like reflux in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of reduced imidazole derivatives or deoxygenated aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine is studied for its potential as a bioactive molecule. It may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor or modulator of specific enzymes or receptors, which could be beneficial in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The imidazole ring can participate in coordination with metal ions or act as a proton donor/acceptor, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1H-imidazole
- N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-pyrazol-2-yl)ethanamine
- N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-triazol-2-yl)ethanamine
Uniqueness
Compared to similar compounds, N-[[2-(difluoromethoxy)-5-methoxyphenyl]methyl]-1-(1H-imidazol-2-yl)ethanamine is unique due to the specific combination of its functional groups. The presence of both difluoromethoxy and methoxy groups, along with the imidazole ring, provides a distinct chemical profile that can result in unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
